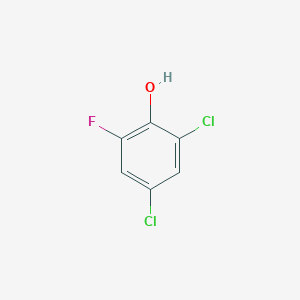

2,4-Dichloro-6-fluorophenol

Übersicht

Beschreibung

2,4-Dichloro-6-fluorophenol is an organic compound with the molecular formula C6H3Cl2FO It is a halogenated phenol, characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4-Dichloro-6-fluorophenol can be synthesized through several methods. One common approach involves the halogenation of phenol derivatives. For instance, starting with 2,4-dichlorophenol, fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction typically requires a solvent like acetonitrile and may be catalyzed by transition metals.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The choice of reagents and catalysts is crucial to ensure efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-6-fluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the phenolic group.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of substituted phenols or anilines.

Oxidation: Production of quinones or other oxidized phenolic compounds.

Reduction: Dehalogenated phenols or modified phenolic structures.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-6-fluorophenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 2,4-dichloro-6-fluorophenol depends on its specific application. In biological systems, it may interact with cellular components, disrupting metabolic pathways or inhibiting enzyme activity. The halogen atoms can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichlorophenol: Lacks the fluorine atom, resulting in different reactivity and applications.

2,6-Dichloro-4-fluorophenol: Similar structure but with different positions of chlorine and fluorine atoms, affecting its chemical properties.

4-Fluorophenol: Contains only a fluorine atom, leading to distinct chemical behavior.

Uniqueness

2,4-Dichloro-6-fluorophenol is unique due to the specific arrangement of chlorine and fluorine atoms on the phenol ring. This arrangement influences its reactivity, making it suitable for specific synthetic applications and enhancing its potential biological activity.

Biologische Aktivität

2,4-Dichloro-6-fluorophenol (CAS Number: 344-21-8) is a halogenated phenolic compound characterized by two chlorine atoms and one fluorine atom attached to a benzene ring. It has garnered attention in various fields, particularly in biology and environmental science, due to its potential biological activities and interactions with biological systems.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for further exploration in pharmaceutical applications. The compound's mechanism of action is thought to involve disruption of metabolic pathways and inhibition of enzyme activity due to its reactive halogen substituents .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target biomolecules. This reactivity enhances its potential as an antimicrobial agent. The halogen atoms increase the compound's electrophilicity, allowing it to interact effectively with nucleophilic sites in proteins and nucleic acids.

Case Studies

- DNA Interaction Studies : A study assessed the interaction of chlorophenoxy herbicides with calf thymus DNA using UV-visible absorption spectroscopy. Results indicated that while the parent compounds had minimal effects on DNA stability, certain transformation products exhibited higher inhibitory activity on acetylcholinesterase and slight impacts on DNA stability .

- Environmental Impact : Research modeling phototransformation reactions in surface waters found that the anionic form of 2,4-dichloro-6-nitrophenol (a related compound) showed significant reactivity under UV irradiation. This suggests that similar processes could occur with this compound in aquatic environments, raising concerns about its persistence and potential ecological effects .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

2,4-dichloro-6-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLVRAWNANTXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515334 | |

| Record name | 2,4-Dichloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-21-8 | |

| Record name | 2,4-Dichloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.